4-Benzamidophenylboronic acid

Description

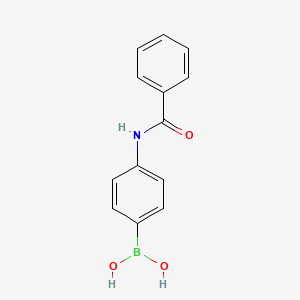

4-Benzamidophenylboronic acid (CAS: 397843-80-0) is a boronic acid derivative featuring a benzamide group (-CONHPh) at the para position of the phenyl ring bearing the boronic acid (-B(OH)₂) moiety. Its molecular formula is C₁₃H₁₂BNO₃, with a molecular weight of approximately 241.06 g/mol (inferred from structural composition). The benzamide group introduces hydrogen-bonding capabilities (amide N-H and carbonyl groups), while the boronic acid enables reversible covalent interactions with diols, making it valuable in biochemical and pharmaceutical applications.

This compound is utilized in diagnostic assays, such as ELISA kits, where its boronic acid group likely facilitates selective binding to glycoproteins or carbohydrates .

Propriétés

IUPAC Name |

(4-benzamidophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BNO3/c16-13(10-4-2-1-3-5-10)15-12-8-6-11(7-9-12)14(17)18/h1-9,17-18H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWZVIUZIYYIKRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90473188 | |

| Record name | 4-BENZAMIDOPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

397843-80-0 | |

| Record name | 4-BENZAMIDOPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzamidophenylboronic acid typically involves the reaction of 4-aminophenylboronic acid with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include:

- Solvent: Dichloromethane or another suitable organic solvent.

- Temperature: Room temperature to slightly elevated temperatures.

- Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to enhance efficiency and yield. Purification is typically achieved through recrystallization or chromatography techniques to obtain high-purity products.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Benzamidophenylboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

Reduction: Reduction reactions can convert the benzamide group to amine derivatives.

Substitution: The compound can participate in Suzuki-Miyaura coupling reactions, where the boronic acid group reacts with halides to form biaryl compounds.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products:

Oxidation: Phenol derivatives.

Reduction: Amine derivatives.

Substitution: Biaryl compounds.

Applications De Recherche Scientifique

Pharmaceutical Development

Targeted Drug Delivery:

4-Benzamidophenylboronic acid is utilized as a key intermediate in the synthesis of various pharmaceuticals, especially in developing targeted cancer therapies. Its boronic acid functionality allows for specific interactions with biomolecules, enhancing drug efficacy and selectivity against cancer cells. For instance, it can form reversible covalent bonds with diols present in sugars, which is useful in designing drug delivery systems that respond to physiological conditions like glucose levels .

Enzyme Inhibition:

This compound has also been explored as an inhibitor of fatty acid amide hydrolase, an enzyme involved in the degradation of endocannabinoids. Inhibition of this enzyme can have therapeutic implications for pain management and other conditions .

Organic Synthesis

Catalysis:

this compound serves as a catalyst or a reagent in various organic reactions. Its ability to act as a Lewis acid makes it suitable for facilitating reactions such as Suzuki coupling, where it helps in forming carbon-carbon bonds between aryl halides and boronic acids . This application is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Material Science

Organic Electronics:

The compound is employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its properties facilitate charge transport, enhancing the performance of electronic devices. Research indicates that incorporating this compound into polymer matrices can significantly improve the efficiency and stability of these devices .

Bioconjugation Chemistry

Targeted Delivery Systems:

In bioconjugation applications, this compound can be linked to biomolecules for creating targeted drug delivery systems. This approach is particularly beneficial in cancer therapy, where targeted delivery minimizes side effects and maximizes therapeutic efficacy .

Sensor Technology

Chemical Sensors:

The unique properties of this compound enable its use in developing chemical sensors that selectively bind to specific analytes. This application is vital for environmental monitoring and food safety testing, where detecting low concentrations of hazardous substances is crucial .

Case Studies

Mécanisme D'action

The mechanism of action of 4-Benzamidophenylboronic acid primarily involves its ability to form reversible covalent bonds with cis-diol-containing molecules. This interaction is pH-dependent, allowing the compound to capture and release target molecules under specific conditions. The boronic acid group interacts with the cis-diol groups, forming a cyclic ester, which can be dissociated by changing the pH .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Boronic acids with para-substituted aromatic groups exhibit distinct physicochemical properties and applications. Below is a systematic comparison of 4-benzamidophenylboronic acid with five analogues:

Table 1: Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Type | Key Functional Features |

|---|---|---|---|---|---|

| This compound | 397843-80-0 | C₁₃H₁₂BNO₃ | 241.06 | Benzamido (amide) | Dual H-bond donor/acceptor |

| 4-Aminophenylboronic acid | 89415-43-0 | C₆H₈BNO₂ | 136.95 | Amino | Basic NH₂; forms Schiff bases |

| 4-Methoxyphenylboronic acid | - | C₇H₉BO₃ | 151.96 | Methoxy | Electron-donating; enhances solubility |

| 4-Biphenylboronic acid | - | C₁₂H₁₁BO₂ | 198.03 | Biphenyl | Hydrophobic; π-π stacking |

| 4-(Ethoxycarbonyl)phenylboronic acid | 4334-88-7 | C₉H₁₁BO₄ | 194.01 | Ethoxycarbonyl | Electron-withdrawing; increases acidity |

Key Research Findings

This compound: Demonstrated utility in biochemical assays, likely due to its dual functionality: boronic acid binds glycoproteins, while the benzamide group stabilizes interactions via H-bonding .

4-Aminophenylboronic Acid: Used in glucose sensing due to reversible binding with vicinal diols. The amino group allows conjugation to polymers for hydrogel development .

4-Methoxyphenylboronic Acid :

- Lower acidity (pKa ~8.5) compared to unsubstituted phenylboronic acid (pKa ~8.7), reducing reactivity in aqueous Suzuki couplings but improving stability in organic solvents .

4-Biphenylboronic Acid: Employed in organic electronics for self-assembled monolayers (SAMs), leveraging extended π-conjugation for charge transport .

4-(Ethoxycarbonyl)phenylboronic Acid :

- High acidity (pKa ~7.5) enhances reactivity in cross-couplings, but ester hydrolysis under basic conditions limits its use in aqueous systems .

Activité Biologique

4-Benzamidophenylboronic acid (4-BAPBA) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in cancer therapy and antimicrobial applications. This article delves into the biological activity of 4-BAPBA, presenting data from various studies, including its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Overview of this compound

4-BAPBA belongs to the class of phenylboronic acids, which are characterized by the presence of a boronic acid group attached to a phenyl ring. The introduction of an amide group enhances its biological properties, making it a candidate for further investigation in drug development.

Anticancer Activity

Research has demonstrated that phenylboronic acids, including 4-BAPBA, exhibit significant anticancer properties . A study evaluated various phenylboronic acid derivatives for their antiproliferative effects on cancer cell lines using the sulforhodamine B (SRB) assay. The results indicated that compounds with specific substitutions on the phenyl ring showed enhanced activity against ovarian cancer cells (A2780) and other cancer types. Notably, 4-BAPBA demonstrated a clear structure-activity relationship, where modifications at the para position significantly influenced its potency .

- Cell Cycle Arrest : The mechanism involves induction of cell cycle arrest at the G2/M phase, which is associated with increased levels of p21 and activation of caspase-3, leading to apoptosis in cancer cells .

- Apoptosis Induction : Flow cytometry analysis confirmed that treatment with 4-BAPBA resulted in increased apoptotic cell populations, indicating its potential as a pro-apoptotic agent .

Antimicrobial Activity

In addition to its anticancer effects, 4-BAPBA has shown antimicrobial activity against various pathogens. Studies have reported its effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Structure-Activity Relationship (SAR)

The biological activity of 4-BAPBA is influenced by its structural features. Several studies have investigated how modifications to the phenylboronic acid core affect its efficacy:

| Modification | Effect on Activity |

|---|---|

| Para-substituted amides | Increased antiproliferative activity |

| Fluorine substitution | Enhanced potency against specific cancer lines |

| Alkyl chain length | Variability in antimicrobial effectiveness |

The introduction of electron-withdrawing groups such as fluorine at specific positions on the aromatic ring has been associated with improved biological activity .

Case Studies and Research Findings

- Cancer Cell Studies : A series of experiments conducted on various cancer cell lines revealed that 4-BAPBA exhibited IC50 values in the low micromolar range, demonstrating significant antiproliferative effects compared to controls. The compound's effectiveness was particularly pronounced in ovarian cancer models .

- Antimicrobial Efficacy : In vitro studies showcased that 4-BAPBA effectively inhibited the growth of both Gram-positive and Gram-negative bacteria at concentrations as low as 10 mg/mL. Its mechanism was linked to interference with bacterial cell wall synthesis and metabolic processes .

- Nanoparticle Formulation : Recent advancements have explored the use of boronic acid derivatives in nanoparticle formulations for targeted drug delivery. For instance, PBA-decorated nanoparticles demonstrated enhanced delivery efficiency for mRNA in cancer cells, underscoring the potential of 4-BAPBA in innovative therapeutic strategies .

Q & A

Q. How can ortho-substituent effects enhance molecular recognition properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.